Home > Products > Screening Compounds P17896 > A|A/tau aggregation-IN-3
A|A/tau aggregation-IN-3 -

A|A/tau aggregation-IN-3

Catalog Number: EVT-8419910
CAS Number:
Molecular Formula: C23H22N4O3
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A|A/tau aggregation-IN-3 is a compound designed to inhibit the aggregation of tau proteins, which are implicated in neurodegenerative diseases such as Alzheimer's disease. Tau proteins stabilize microtubules in neurons, but their aggregation into neurofibrillary tangles is a hallmark of tauopathies. This compound aims to mitigate tau aggregation, offering potential therapeutic benefits.

Source

The development of A|A/tau aggregation-IN-3 stems from extensive research into tau protein dynamics and the mechanisms underlying tauopathies. Studies have focused on identifying small molecules that can disrupt tau aggregation pathways, utilizing various biochemical and cellular models for validation.

Classification

A|A/tau aggregation-IN-3 belongs to the class of tau aggregation inhibitors. These compounds are characterized by their ability to bind to tau proteins and prevent their misfolding and subsequent aggregation into insoluble forms. The classification is essential for understanding its mechanism and potential applications in treating neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of A|A/tau aggregation-IN-3 typically involves organic synthesis techniques that focus on creating specific molecular structures capable of interacting with tau proteins. Common methods include:

  • Solid-phase synthesis: Allows for the rapid assembly of complex molecules.
  • Solution-phase synthesis: Involves traditional chemical reactions in liquid media, which can be optimized for yield and purity.

Technical Details

The synthesis requires careful selection of starting materials that can undergo reactions such as coupling, cyclization, or functional group modifications to achieve the desired molecular structure. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of A|A/tau aggregation-IN-3 is designed to facilitate interaction with tau proteins. The compound features specific functional groups that enhance binding affinity, potentially including aromatic rings and polar substituents that engage in hydrogen bonding with tau.

Data

Data regarding the molecular weight, solubility, and stability under physiological conditions are critical for assessing its viability as a therapeutic agent. For example, the compound's solubility in aqueous solutions is crucial for its bioavailability when administered in vivo.

Chemical Reactions Analysis

Reactions

A|A/tau aggregation-IN-3 undergoes several key reactions that influence its efficacy as a tau aggregation inhibitor:

  • Binding interactions: The compound forms non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with tau proteins.
  • Competitive inhibition: It may compete with natural substrates or cofactors involved in tau aggregation pathways.

Technical Details

Understanding these reactions requires detailed kinetic studies to determine binding affinities and inhibition constants. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be used to quantify these interactions.

Mechanism of Action

Process

The mechanism by which A|A/tau aggregation-IN-3 inhibits tau aggregation involves several steps:

  1. Binding: The compound binds to monomeric tau, stabilizing it against misfolding.
  2. Prevention of oligomerization: By hindering the formation of oligomers, it reduces the likelihood of fibril formation.
  3. Disaggregation: In some cases, it may also promote the disaggregation of pre-existing tau aggregates.

Data

Experimental data from fluorescence assays, such as thioflavin T binding assays, demonstrate a decrease in aggregate formation when A|A/tau aggregation-IN-3 is present compared to controls without the compound.

Physical and Chemical Properties Analysis

Physical Properties

A|A/tau aggregation-IN-3 exhibits specific physical properties that influence its behavior in biological systems:

  • Melting point: Indicates thermal stability.
  • Solubility: Critical for bioavailability; higher solubility often correlates with better pharmacokinetic profiles.

Chemical Properties

Chemical stability under physiological conditions is essential for therapeutic efficacy. The compound should resist hydrolysis or oxidation that could lead to degradation before reaching its target site.

Applications

Scientific Uses

A|A/tau aggregation-IN-3 has potential applications in various scientific fields:

  • Neuropharmacology: As a candidate drug for treating neurodegenerative diseases characterized by tau pathology.
  • Research tool: It can be utilized in laboratory settings to study the mechanisms of tau aggregation and explore other potential therapeutic agents.
  • Biomarker development: Understanding how this compound interacts with tau may lead to new biomarkers for diagnosing tauopathies earlier.

Properties

Product Name

A|A/tau aggregation-IN-3

IUPAC Name

[4-(3-anilino-4-nitrophenyl)piperazin-1-yl]-phenylmethanone

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C23H22N4O3/c28-23(18-7-3-1-4-8-18)26-15-13-25(14-16-26)20-11-12-22(27(29)30)21(17-20)24-19-9-5-2-6-10-19/h1-12,17,24H,13-16H2

InChI Key

JDMFOPZXRFVZSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.